molecular formula C24H24N6O5S2 B2645433 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-38-7

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2645433
CAS No.: 681437-38-7
M. Wt: 540.61
InChI Key: TZFOQUOMOOSIGA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a dihydrothieno[2,3-c]pyridine core. Key substituents include:

  • A 3-cyano group at position 3, contributing electron-withdrawing effects.
  • An ethyl carboxylate at position 6, enhancing solubility in organic solvents.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-2-35-24(32)29-14-9-19-20(15-27)23(36-21(19)16-29)28-22(31)17-5-7-18(8-6-17)37(33,34)30(12-3-10-25)13-4-11-26/h5-8H,2-4,9,12-14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOQUOMOOSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in medicinal chemistry and other scientific fields. This article focuses on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Thieno[2,3-c]pyridine core
  • Benzamido moiety
  • Sulfamoyl group
  • Cyano groups

These structural components contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-c]pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzamido Group : Amide coupling reactions are employed to attach the benzamido moiety.
  • Sulfamoylation : The sulfamoyl group is introduced via nucleophilic substitution.
  • Final Esterification : The ethyl ester is formed in the final step.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridine have been shown to possess antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can interact with enzyme active sites through hydrogen bonding and π-π interactions due to its aromatic groups.
  • Electrostatic Interactions : The sulfamoyl group may enhance binding affinity through electrostatic interactions with charged residues in target proteins.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar thieno[2,3-c]pyridine derivatives. In vitro tests demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells. The selectivity index (SI) values indicated promising therapeutic profiles, suggesting that these compounds might be developed into effective anticancer agents .

Comparative Analysis

A comparative analysis of related compounds reveals that those containing sulfamoyl groups often exhibit enhanced biological activity. For example:

Compound NameTarget ActivityIC50 (µM)Selectivity Index
Ethyl derivative AAntibacterial104
Ethyl derivative BAnticancer1.55

These findings highlight the importance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is expected to demonstrate similar effects due to the presence of the sulfamoyl group, which has been linked to antibacterial activity against strains such as:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Anticancer Potential

The thieno[2,3-c]pyridine scaffold is recognized for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of specific kinases involved in cancer progression

Material Science Applications

Due to its unique structural characteristics, this compound may also find applications in material science. Its ability to form stable complexes with metal ions could be explored for:

  • Development of catalysts
  • Creation of novel polymers with enhanced properties

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study published in PubMed reported the synthesis and biological evaluation of thiazole derivatives demonstrating significant antimicrobial activity against various pathogens .
  • Another research highlighted the synthesis of benzofuran derivatives with potential anticancer activity through similar structural motifs .

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The target compound’s bis(2-cyanoethyl)sulfamoyl and 3-cyano groups increase polarity compared to the Boc-protected amine in , which is more lipophilic. This may enhance aqueous solubility but reduce membrane permeability.

Stability and Reactivity: The Boc group in is acid-labile, requiring deprotection for further functionalization, whereas the target’s cyano groups are stable under most conditions but may pose toxicity risks if metabolized to cyanide. The methoxycarbonyl in could hydrolyze to a carboxylic acid in vivo, altering bioavailability .

Limitations of Available Data

The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., solubility, logP) or biological activity. Further experimental studies are needed to validate theoretical comparisons.

Q & A

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

Methodological Answer: Synthesis involves multi-step protocols, including:

  • Functional Group Compatibility : Protecting groups (e.g., Boc) may be required to prevent side reactions during sulfamoyl or benzamido coupling steps .
  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and coupling agents like HATU improve reaction efficiency for amide bond formation .
  • Temperature Control : Reflux conditions (~100–120°C) are critical for cyclization steps in the thieno[2,3-c]pyridine core .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR confirm regiochemistry (e.g., cyanoethyl sulfamoyl positioning) and diastereomeric purity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+^+ at m/z 561.09 for analogs) .
  • IR Spectroscopy : Peaks at ~2,219 cm1^{-1} confirm nitrile (-CN) groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .
  • Spill Management : Sweep solid spills into sealed containers; avoid vacuuming to prevent dust dispersion .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of cyano groups .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density to predict nucleophilic/electrophilic sites (e.g., sulfamoyl group reactivity) .
  • Molecular Docking : Simulates binding affinities with target proteins (e.g., kinase inhibition potential) using software like AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions to prioritize analogs .

Q. How can experimental design resolve contradictions in biological activity data among structural analogs?

Methodological Answer:

  • Comparative SAR Studies : Test analogs with modified substituents (e.g., methoxy vs. hydroxy benzamido groups) in standardized assays (e.g., IC50_{50} measurements) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to rule out assay-specific artifacts .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity across related scaffolds .

Q. How can flow chemistry optimize synthesis scalability and reproducibility?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., sulfamoylation) using microreactors .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, residence time) via response surface methodology (RSM) .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. What methodologies assess the impact of substituent modifications on pharmacokinetic properties?

Methodological Answer:

  • LogP Measurement : Use shake-flask or HPLC methods to quantify hydrophobicity changes (e.g., cyanoethyl vs. methyl sulfamoyl groups) .
  • Metabolic Stability Assays : Incubate with liver microsomes to compare half-life (t1/2t_{1/2}) of analogs .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis quantify unbound fractions .

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